molecular formula C20H38O4 B14423054 Di-tert-butyl dodecanedioate CAS No. 81893-14-3

Di-tert-butyl dodecanedioate

Cat. No.: B14423054
CAS No.: 81893-14-3
M. Wt: 342.5 g/mol
InChI Key: ZQQFKFHAPUCVES-UHFFFAOYSA-N
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Description

Di-tert-butyl dodecanedioate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanedioic acid with tert-butyl alcohol. This compound is known for its stability and is often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, dodecanedioic acid and tert-butyl alcohol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl dodecanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to dodecanedioic acid and tert-butyl alcohol in the presence of water and a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Transesterification: Various alcohols, acid or base catalysts.

Major Products Formed

    Hydrolysis: Dodecanedioic acid and tert-butyl alcohol.

    Reduction: Dodecanediol and tert-butyl alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Di-tert-butyl dodecanedioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.

    Biology: Studied for its potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form esters with various drugs.

    Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of di-tert-butyl dodecanedioate involves its ability to undergo esterification and hydrolysis reactions. The ester bond in the compound can be cleaved under acidic or basic conditions, leading to the formation of dodecanedioic acid and tert-butyl alcohol. This property makes it useful in various chemical reactions and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Another ester that is widely used as a reagent in organic synthesis.

    Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.

    Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.

Uniqueness

Di-tert-butyl dodecanedioate is unique due to its long carbon chain, which imparts different physical and chemical properties compared to other esters. Its stability and ability to form esters with various alcohols make it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

81893-14-3

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

ditert-butyl dodecanedioate

InChI

InChI=1S/C20H38O4/c1-19(2,3)23-17(21)15-13-11-9-7-8-10-12-14-16-18(22)24-20(4,5)6/h7-16H2,1-6H3

InChI Key

ZQQFKFHAPUCVES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

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